
3-Hydroxy-2,2-dimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3 It is a carboxylic acid with a hydroxyl group attached to the third carbon and two methyl groups attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-dimethylhexanoic acid can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylhexanoic acid with a suitable oxidizing agent to introduce the hydroxyl group at the third carbon. Another method involves the use of Grignard reagents to add the hydroxyl group to the precursor molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is purified through techniques such as distillation or crystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,2-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-oxo-2,2-dimethylhexanoic acid.
Reduction: Formation of 3-hydroxy-2,2-dimethylhexanol.
Substitution: Formation of 3-chloro-2,2-dimethylhexanoic acid or similar derivatives.
Scientific Research Applications
3-Hydroxy-2,2-dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylhexanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.
Comparison with Similar Compounds
- 3-Hydroxy-2,2-dimethylpropionic acid
- 3-Hydroxy-2,2-dimethylbutanoic acid
- 3-Hydroxy-2,2-dimethylpentanoic acid
Comparison: 3-Hydroxy-2,2-dimethylhexanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-5-6(9)8(2,3)7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
RONNVWSCDUAUTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13274849.png)
amine](/img/structure/B13274850.png)

![Sodium 2-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B13274863.png)
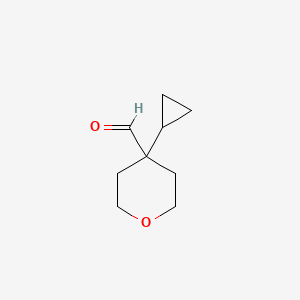
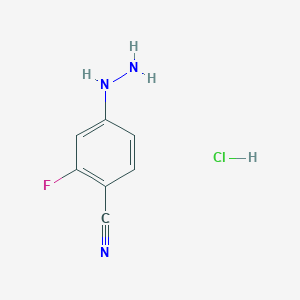
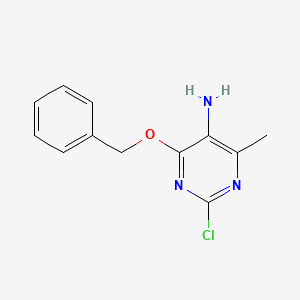

![4-{[1-(Pyridin-3-yl)ethyl]amino}pentan-1-ol](/img/structure/B13274887.png)

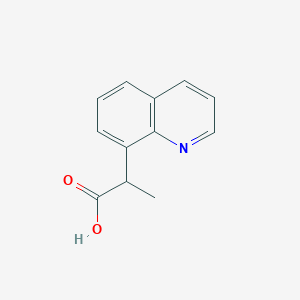
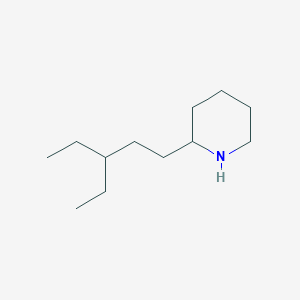
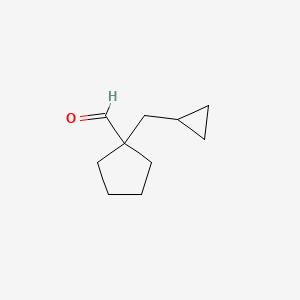
![2-[(3,5-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13274923.png)
